

Technical Guide: Spectroscopic Profiling of 2-Chloro-4-(methylsulfonyl)benzaldehyde

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Compound of Interest

Compound Name:	2-Chloro-4-(methylsulfonyl)benzaldehyde
CAS No.:	101349-95-5
Cat. No.:	B034893

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CAS Number: 101349-95-5 Molecular Formula: $C_8H_7ClO_3S$ Molecular Weight: 218.66 g/mol
Physical State: White to off-white crystalline solid Melting Point: 111–112 °C (dec.)

Executive Summary & Structural Logic

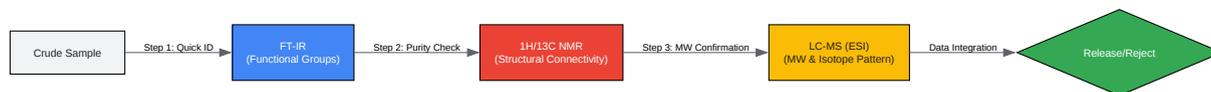
This guide provides a comprehensive reference for the identification and quality control of **2-Chloro-4-(methylsulfonyl)benzaldehyde**. As a Senior Application Scientist, I emphasize that characterizing this molecule requires accounting for the competing electronic effects of three functional groups on the benzene ring:

- Aldehyde (-CHO): Strong electron-withdrawing group (EWG), directs meta.
- Sulfone (-SO₂Me): Strong EWG, directs meta.
- Chlorine (-Cl): Weakly deactivating but ortho/para directing (induction vs. resonance).

The interplay of these groups creates a distinct spectroscopic signature, particularly in the aromatic region of the NMR and the fingerprint region of the IR spectrum.

Analytical Workflow

The following diagram outlines the logical flow for confirming the identity and purity of this intermediate.



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Figure 1: Sequential analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2] Solvent Selection Strategy

Due to the polarity of the sulfone moiety, DMSO-d₆ is the preferred solvent for complete solubility and sharp signal resolution. CDCl₃ may be used but often results in broader signals or incomplete solubility at higher concentrations.

¹H NMR Data Analysis (400 MHz, DMSO-d₆)

The aromatic region is defined by an ABX-like system (or AMX depending on resolution), significantly deshielded by the electron-withdrawing nature of both the aldehyde and sulfone groups.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (, Hz)	Structural Insight
-CHO (Aldehyde)	10.35 – 10.45	Singlet (s)	N/A	Highly deshielded carbonyl proton.
Ar-H (H6)	8.15 – 8.20	Doublet (d)		Ortho to aldehyde; deshielded by -CHO anisotropy.
Ar-H (H3)	8.05 – 8.10	Doublet (d)		Ortho to Cl, ortho to sulfone. Meta coupling to H5.
Ar-H (H5)	7.95 – 8.00	dd		Meta to aldehyde, ortho to sulfone.
-SO ₂ CH ₃	3.30 – 3.35	Singlet (s)	N/A	Methyl protons adjacent to strong EWG (sulfone).

Scientist's Note: The chemical shift of the methyl sulfone is a critical purity marker. If you observe a singlet near 2.4 ppm, it indicates the presence of unoxidized thioether precursor (4-(methylthio)...), a common impurity.

¹³C NMR Data Analysis (100 MHz, DMSO-d₆)

The carbon spectrum confirms the backbone. Look for 8 distinct signals.

Carbon Type	Chemical Shift (δ , ppm)	Interpretation
C=O	~188.0	Carbonyl carbon (Aldehyde).
Ar-C (C4)	~145.0	Ipsso to Sulfone (highly deshielded).
Ar-C (C1)	~138.0	Ipsso to Aldehyde.
Ar-C (C2)	~136.5	Ipsso to Chlorine.
Ar-C (C6)	~130.0	Aromatic CH.
Ar-C (C3)	~128.5	Aromatic CH.
Ar-C (C5)	~126.0	Aromatic CH.
-CH ₃	~43.5	Methyl carbon of sulfone.

Infrared (IR) Spectroscopy

IR is the fastest method to verify the oxidation state of the sulfur.

Functional Group	Wavenumber (cm ⁻¹)	Vibrational Mode	Diagnostic Value
Aldehyde (C=O)	1690 – 1705	Stretching	Strong, sharp band. Confirming -CHO.
Sulfone (O=S=O)	1300 – 1320	Asymmetric Stretch	Critical: Distinguishes Sulfone from Sulfoxide (~1050).
Sulfone (O=S=O)	1140 – 1160	Symmetric Stretch	Confirmatory band for sulfone.
Aromatic (C=C)	1580, 1475	Skeleton Stretch	Benzene ring breathing modes.
Aryl Chloride (C-Cl)	1040 – 1080	Stretching	Often obscured but visible in fingerprint region.

Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode) or GC-MS (EI). Molecular Ion: $[M+H]^+ = 219.0$ (for ^{35}Cl).

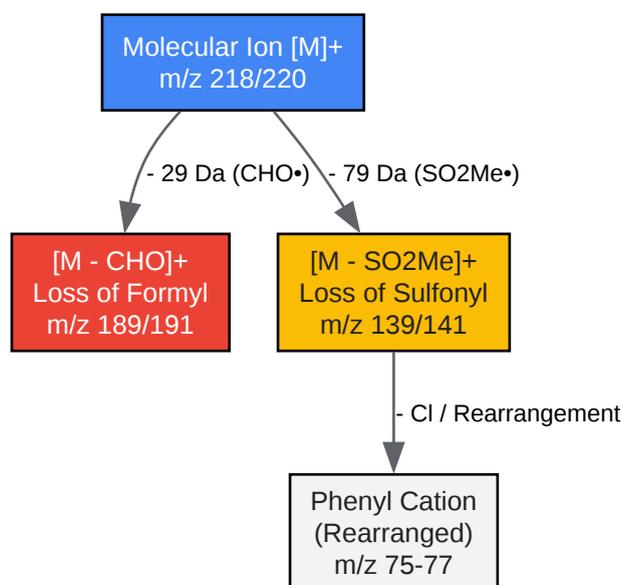
Isotopic Pattern Analysis

The presence of a single chlorine atom imparts a distinct isotopic signature that serves as an internal validation check.

- M (^{12}C , ^{35}Cl): 100% Relative Abundance.
- M+2 (^{12}C , ^{37}Cl): ~32% Relative Abundance.
- Observation: If the M+2 peak is missing or <10%, the sample is not chlorinated.

Fragmentation Pathway (EI/ESI)

The molecule fragments predictably. The loss of the formyl radical and the sulfonyl group are primary pathways.



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Figure 2: Primary fragmentation pathways observed in mass spectrometry.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Objective: Minimize water peaks and prevent concentration broadening.
- Reagents: DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane).
- Procedure:
 - Weigh 5–10 mg of the solid into a clean vial.
 - Add 0.6 mL of DMSO-d₆.
 - Sonicate for 30 seconds to ensure complete dissolution (sulfones can be slow to dissolve).
 - Transfer to a 5mm NMR tube.
 - Acquire ¹H spectrum with at least 16 scans; ¹³C spectrum with at least 512 scans.

Protocol B: LC-MS Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 μm, 4.6 x 100 mm.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).
- Pass Criteria: Single peak >98% area integration; Mass spectrum under peak matches theoretical isotope pattern (3:1 ratio for M:M+2).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761084, **2-Chloro-4-(methylsulfonyl)benzaldehyde**. Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent effects on NMR shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for IR sulfone/aldehyde bands).
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